Plitidepsin

Vue d'ensemble

Description

Méthodes De Préparation

Le déhydrodidemnin B peut être isolé de sources naturelles ou synthétisé. La voie de synthèse implique l'oxydation du didemnin B, un composé étroitement lié . La réaction d'oxydation utilise généralement des agents oxydants tels que des réactifs de couplage de sels d'uronium et de phosphonium . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté du composé par le biais de techniques de synthèse chimique avancées .

Analyse Des Réactions Chimiques

Oxidation of Didemnin B to Plitidepsin

This compound is derived from didemnin B through selective oxidation of the lactyl hydroxyl (Lac-OH) group on the side chain. Two primary synthetic strategies have been developed:

One-Step Direct Oxidation

- Reagent : 2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO)/tetrahydrofuran (THF) .

- Selectivity : IBX preferentially oxidizes Lac-OH over iso-Sta-OH due to steric and electronic factors.

- Yield : >90% conversion with minimal byproducts (e.g., dual-oxidized 5 at 9%) .

Table 1: Comparison of Oxidation Methods

Synthetic Routes via Fragment Assembly

The total synthesis of this compound involves convergent assembly of peptide fragments followed by macrocyclization :

Key Fragments

- Peptidic Fragment 326 :

- Ketoester Fragment 323 :

- Carboxylic Acid 325 :

Macrocyclization

- Coupling : Fragments 326 and 338 (from threonine derivative 333 ) are linked via amide bond (DIC/HOAt) .

- Cyclization : HATU-mediated ring closure under high dilution forms macrocycle 340 (68% yield) .

Table 2: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Deprotection | HCl in dioxane | 95% | |

| Reductive Debenzylation | H₂/Pd-C | 89% | |

| Macrocyclization | HATU, HOAt, NMM | 68% | |

| Final Esterification | DIC, DMAP | 82% |

Degradation and Stability

This compound undergoes degradation under heat and light stress, necessitating lyophilized formulation. Stability studies show:

- Reconstituted Solution : Stable for 24 hours in polyoxyl 35 castor oil/ethanol/water (15/15/70% v/v/v) .

- pH Sensitivity : Degrades rapidly in acidic (pH < 4) or alkaline (pH > 8) conditions .

Stereochemical Considerations

Applications De Recherche Scientifique

Anticancer Activity

Plitidepsin has been extensively studied for its anticancer properties, demonstrating significant activity against multiple malignancies. Key findings include:

- Multiple Myeloma : In a Phase II clinical trial, this compound showed potent activity against primary multiple myeloma tumor cells and various human myeloma cell lines, including those resistant to conventional therapies. The drug induced apoptosis through the translocation of Fas/CD95 to lipid rafts in the cell membrane .

- Solid Tumors : this compound has also been evaluated in solid tumors such as malignant melanoma and renal cell carcinoma. Its single-agent chemotherapy capability has been highlighted in several studies, showcasing clinically relevant antitumor activity .

Clinical Trials

This compound is currently undergoing various clinical trials aimed at assessing its efficacy across different cancer types:

| Trial Name | Phase | Indication | Status |

|---|---|---|---|

| ADMYRE Study | III | Relapsed/Refractory Multiple Myeloma | Ongoing |

| APLICOV-PC | I | COVID-19 | Completed |

The ADMYRE study focuses on patients with relapsed or refractory multiple myeloma who have failed standard therapies, while other trials are exploring its use in combination with existing treatments to enhance efficacy .

Antiviral Properties Against SARS-CoV-2

Recent studies have positioned this compound as a promising antiviral agent against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Key insights include:

- Mechanism of Action : this compound targets the host protein eukaryotic translation elongation factor 1A, inhibiting viral replication at nanomolar concentrations. It has demonstrated superior potency compared to other antiviral agents like remdesivir .

- Clinical Trials for COVID-19 : The NEPTUNO trial evaluated this compound's efficacy in hospitalized patients with moderate COVID-19 requiring oxygen therapy. Although the trial was halted due to a drop in hospitalizations, preliminary results indicated a potential reduction in the time to oxygen therapy discontinuation .

Summary of Findings

This compound's antiviral effects were substantiated by reductions in viral load observed in preclinical models and clinical settings. For instance, a 2-log reduction in viral titers was noted in infected mice treated with this compound compared to controls .

Safety and Tolerability

Across various studies, this compound has generally been well tolerated among patients. Adverse effects were minimal, and the drug's cardiac profile was found to be safe during extensive evaluations . This safety profile supports its continued exploration as both an anticancer and antiviral agent.

Mécanisme D'action

Dehydrodidemnin B exerts its effects by inhibiting the human protein eukaryotic elongation factor 1A (eEF1A) . This inhibition disrupts protein synthesis, leading to apoptosis in cancer cells . The compound also interferes with the VEGF/VEGFR-1 autocrine loop, which is essential for the growth of certain cancer cells . These molecular targets and pathways contribute to its antitumor and antiviral activities .

Comparaison Avec Des Composés Similaires

Le déhydrodidemnin B est structurellement similaire au didemnin B, la principale différence étant l'oxydation du résidu lactate en pyruvate . Cette modification améliore son activité biologique et réduit la toxicité . D'autres composés similaires incluent le didemnin A et les tamandarines, qui appartiennent également à la classe des dépsipeptides cycliques . le déhydrodidemnin B se distingue par ses puissantes propriétés antitumorales et antivirales .

Activité Biologique

Plitidepsin, a marine-derived cyclic peptide originally developed as an anticancer agent, has garnered significant attention for its biological activity, particularly in the context of cancer therapy and antiviral applications against SARS-CoV-2. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and preclinical studies.

Anticancer Activity:

this compound exhibits potent anticancer effects, particularly against multiple myeloma. It operates through several mechanisms:

- Induction of Apoptosis: this compound induces oxidative stress leading to increased levels of cell membrane phospholipids and DNA oxidation. This results in decreased intracellular glutathione levels and sustained activation of the Rac1-JNK pathway, ultimately triggering caspase-dependent apoptosis in cancer cells .

- Inhibition of Angiogenesis: The compound inhibits angiogenic gene expression, including vascular endothelial growth factor (VEGF) and its receptor (VEGFR-1), demonstrating antiangiogenic properties .

- Effect on Drug Resistance: this compound has shown efficacy against multiple myeloma cells resistant to conventional therapies such as dexamethasone and bortezomib, suggesting its potential as a treatment option for refractory cases .

Antiviral Activity:

this compound has also been investigated for its antiviral properties, specifically against SARS-CoV-2:

- Targeting Host Proteins: It targets the eukaryotic translation elongation factor 1A (eEF1A), crucial for viral replication. This compound inhibits SARS-CoV-2 replication at nanomolar concentrations by interfering with the viral replication machinery .

- Preclinical Efficacy: Studies have demonstrated that this compound effectively reduces viral load in infected cells and prevents the formation of viral replication organelles (DMVs) associated with SARS-CoV-2 infection .

Clinical Applications

Cancer Treatment:

this compound has undergone extensive clinical trials for treating multiple myeloma. A notable Phase III trial (ADMYRE) led to its approval in combination with dexamethasone for patients with relapsed/refractory multiple myeloma in Australia . The drug's pharmacokinetics and safety profiles have been established through various Phase I and II studies.

COVID-19 Treatment:

In a proof-of-concept study involving hospitalized COVID-19 patients, this compound was administered at varying doses. Results indicated a favorable safety profile and a trend towards reduced viral load, although further studies are warranted to confirm these findings .

Data Summary

The following table summarizes key findings from recent studies on this compound's biological activity:

Case Studies

-

Multiple Myeloma Patient Response:

- In clinical trials, patients with refractory multiple myeloma showed significant response rates when treated with this compound, indicating its potential as a new standard therapy for resistant forms of the disease.

- COVID-19 Treatment Outcomes:

Propriétés

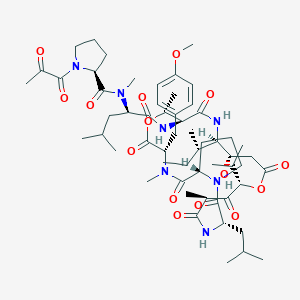

IUPAC Name |

(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSZLLQJYRSZIS-LXNNNBEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H87N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1110.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Plitidepsin has antineoplastic activity which stems from plitidepsin's ability to inhibit cell growth and induce apoptosis. Plitidepsin's primary intracellular target is the eukaryotic elongation factor 1A2 (eEF1A2). It also inhibits the growth and induces apoptosis in MOLT-4 cells by inhibiting VEGF secretion, which blocks the VEGF/VEGFR-1 autocrine loop that is required for the growth of the MOLT-4 cells. Through inhibition of eEF1A, plitidepsin also demonstrated antiviral activity against SARS-CoV-2. The exact mechanism of action is not fully understood and plitidepsin may have multiple modes of action. | |

| Record name | Plitidepsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

137219-37-5 | |

| Record name | Plitidepsin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137219375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plitidepsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PLITIDEPSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y76ID234HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.